molecular formula C12H15NO2 B12963800 4-((5-Hydroxypentyl)oxy)benzonitrile

4-((5-Hydroxypentyl)oxy)benzonitrile

Cat. No.: B12963800
M. Wt: 205.25 g/mol
InChI Key: NWAPHNOKKMOZFG-UHFFFAOYSA-N
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Description

4-((5-Hydroxypentyl)oxy)benzonitrile is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzonitrile, where a hydroxypentyl group is attached to the benzene ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Hydroxypentyl)oxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with 5-bromopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+5-BromopentanolK2CO3,DMFThis compound\text{4-Hydroxybenzonitrile} + \text{5-Bromopentanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzonitrile+5-BromopentanolK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((5-Hydroxypentyl)oxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF followed by the addition of an alkyl halide.

Major Products Formed

    Oxidation: 4-((5-Oxopentyl)oxy)benzonitrile.

    Reduction: 4-((5-Hydroxypentyl)oxy)benzylamine.

    Substitution: 4-((5-Alkoxypentyl)oxy)benzonitrile.

Scientific Research Applications

4-((5-Hydroxypentyl)oxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Hydroxypentyl)oxy)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl and nitrile groups can form specific interactions with active sites, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-((5-Hydroxypentyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-((5-Hydroxypentyl)oxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group.

    4-((5-Hydroxypentyl)oxy)benzylamine: The nitrile group is reduced to an amine.

Uniqueness

4-((5-Hydroxypentyl)oxy)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(5-hydroxypentoxy)benzonitrile

InChI

InChI=1S/C12H15NO2/c13-10-11-4-6-12(7-5-11)15-9-3-1-2-8-14/h4-7,14H,1-3,8-9H2

InChI Key

NWAPHNOKKMOZFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCO

Origin of Product

United States

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